molecular formula C14H21NO3 B11729882 methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate

methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate

Cat. No.: B11729882
M. Wt: 251.32 g/mol
InChI Key: AORVWDJGVFCGOW-GFCCVEGCSA-N
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Description

Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate is a chiral α-amino acid ester featuring a tert-butoxy group at the para position of the phenyl ring and an R-configuration at the α-carbon (Figure 1). This compound is structurally related to tyrosine derivatives, where the hydroxyl group is replaced by a tert-butoxy moiety. The tert-butoxy group enhances lipophilicity and steric bulk, which can influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m1/s1

InChI Key

AORVWDJGVFCGOW-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA), or N-ethyl-N,N-diisopropylamine (DIPEA).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.

  • Conditions :

    • Boc anhydride (1.1–1.5 equivalents) is added to a solution of the amino acid in DCM at 0–5°C.

    • Stirred for 2–3 hours at 25–30°C.

    • Extracted with DCM, washed with brine, and dried over Na₂SO₄.

Example :

StepReagents/ConditionsYieldSource
Boc protection of (S)-2-amino-3-(4-tert-butoxyphenyl)propanoic acidBoc anhydride, DIPEA, DCM, 0–5°C → 25–30°C90%

Esterification of the Carboxylic Acid

The carboxylic acid precursor is converted to the methyl ester via acid chloride intermediates or direct alkylation .

Method A: Thionyl Chloride-Mediated Esterification

  • Reagents : Thionyl chloride (SOCl₂), methanol.

  • Conditions :

    • Carboxylic acid treated with excess SOCl₂ at 0–5°C, followed by methanol addition.

    • Stirred at room temperature for 2–3 hours.

    • Solvent removed under vacuum.

Example :

StepReagents/ConditionsYieldSource
Esterification of (S)-2-amino-3-(3-methylsulfonylphenyl)propanoic acidSOCl₂, MeOH, 0–5°C → RT95%

Method B: Diazomethane-Mediated Alkylation

For less reactive carboxylic acids, diazomethane is used to form methyl esters.

  • Reagents : Diazomethane (CH₂N₂), diethyl ether.

  • Conditions :

    • Carboxylic acid dissolved in ether, treated with diazomethane at 0°C.

    • Stirred until gas evolution ceases.

Deprotection of the Boc Group

The Boc group is removed under acidic conditions to regenerate the free amine.

Procedure

  • Reagents : Trifluoroacetic acid (TFA), dichloromethane.

  • Conditions :

    • Boc-protected ester dissolved in DCM:TFA (4:1) at 0–5°C.

    • Stirred for 1–2 hours at 25–30°C.

    • Solvent evaporated under reduced pressure.

Example :

StepReagents/ConditionsYieldSource
Boc deprotection of tert-butyl ((S)-2-amino-3-(4-tert-butoxyphenyl)propanoyl)carbamateDCM:TFA (4:1), 0–5°C → RT85%

Salt Formation (Optional)

To enhance stability, the free amine is often converted to its hydrochloride salt .

Procedure

  • Reagents : HCl gas or 1M HCl (aq).

  • Conditions :

    • Aqueous HCl added to the amine in MeOH or EtOAc.

    • Precipitated salt filtered and dried.

Example :

StepReagents/ConditionsYieldSource
Salt formation of this compound1M HCl, MeOH, RT100%

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

The tert-butoxy group is introduced via Mitsunobu reaction if the phenol precursor is available.

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

  • Conditions :

    • Phenol, tert-butanol, and DEAD/PPh₃ in THF at 0–5°C.

    • Stirred for 12–24 hours.

Example :

StepReagents/ConditionsYieldSource
Mitsunobu etherification of 4-hydroxyphenylacetic acid methyl esterDEAD, PPh₃, t-BuOH, THF, 0–5°C65%

Chiral Resolution and Stereochemical Control

The (2R)-configuration is achieved through:

  • Enzymatic resolution of racemic intermediates.

  • Chiral auxiliary use during synthesis.

Example :

MethodReagents/ConditionsEnantiomeric Excess (ee)Source
Chiral HPLC resolutionChiralpak AD column, hexane:IPA (4:1)>95% ee

Key Challenges and Optimization Strategies

ChallengeSolutionSource
Boc deprotection side reactionsUse TFA instead of HCl to minimize ester hydrolysis
Low esterification yieldOptimize SOCl₂:MeOH ratio (1:2)
Racemization during MitsunobuPerform reaction at 0–5°C

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range
Boc protection + SOCl₂ esterificationHigh yield, scalableRequires inert atmosphere85–95%
Mitsunobu etherificationHigh stereochemical fidelityPhosphine byproducts65–75%
Diazomethane alkylationMild conditionsToxic reagent70–80%

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate has the molecular formula C14H21NO3C_{14}H_{21}NO_3 and is characterized by an amino group, a propanoate moiety, and a tert-butoxy-substituted phenyl group. The compound's chirality is significant for its biological activity and interaction with various biological targets.

Pharmacological Research

This compound has shown promise in pharmacological studies, particularly as a potential anticancer agent. Research indicates that it may exhibit selective cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Potential Mechanisms of Action:

  • Inhibition of Enzymatic Activity: Studies have suggested that this compound may interact with specific enzymes involved in cancer progression, thereby inhibiting tumor growth.
  • Receptor Binding: Interaction studies indicate that this compound binds to various receptors, which could modulate signaling pathways critical for cell proliferation and survival.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, leading to the development of novel derivatives with enhanced biological activities. The synthesis typically involves several multi-step reactions, highlighting its utility in creating complex molecules.

Synthesis Overview:

  • Starting Materials: The synthesis often begins with readily available amino acids or their derivatives.
  • Key Reactions: Key reactions include esterification and amination processes that introduce the tert-butoxy group and configure the chiral center.

Biological Studies

In addition to its pharmacological applications, this compound is utilized in biological studies to understand its interaction with biomolecules. Techniques such as NMR spectroscopy and X-ray crystallography are employed to elucidate its binding modes and affinities for target proteins.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound against human breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Synthesis of Derivatives

Another research article detailed the synthesis of various derivatives based on this compound. Modifications to the phenyl ring were found to enhance binding affinity to specific receptors, indicating that structural alterations can significantly impact biological activity.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Key Structural and Functional Differences
Compound Name Substituent Stereochemistry Molecular Weight Key Features/Applications References
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate (Target) 4-(tert-butoxy)phenyl R 237.29 High lipophilicity, potential prodrug
Methyl (RS)-2-amino-3-[4-(2-fluoroethoxy)phenyl]propanoate 4-(2-fluoroethoxy)phenyl Racemic (RS) 243.25 Radiopharmaceutical (18F-labeled PET tracer)
Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate 4-bromophenyl R 258.12 Bromine adds steric bulk/electrophilic sites
(S)-2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid Thiazole-aryl hybrid S ~300–350 Antimycobacterial activity (H37Ra/BCG)
O-tert-Butyl-L-tyrosine (Free acid form) 4-(tert-butoxy)phenyl S 239.28 Carboxylic acid, ionizable at physiological pH
Key Observations :

Fluoroethoxy substituents () enhance suitability for radiopharmaceuticals due to 18F labeling, enabling positron emission tomography (PET) imaging .

Stereochemical Impact :

  • The R-configuration in the target compound contrasts with the S-configuration in thiazole-containing analogs () and O-tert-Butyl-L-tyrosine (). Chirality influences binding to biological targets; for example, S-configured thiazole derivatives show antimycobacterial activity, while R-configurations may favor different interactions .

Functional Group Modifications :

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound increases lipophilicity and may act as a prodrug, whereas the carboxylic acid form (O-tert-Butyl-L-tyrosine) is ionizable, affecting solubility and bioavailability .
  • Thiazole moieties introduce heterocyclic rigidity, improving resistance to enzymatic degradation and enhancing antimycobacterial potency .

Biological Activity

Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate is a chiral compound with significant potential in pharmacological applications. Its unique structural features, including an amino group and a tert-butoxy-substituted phenyl moiety, contribute to its biological activities. This article reviews the compound's biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H21NO3
  • Molecular Weight : 251.32 g/mol
  • CAS Number : 77286-66-9
  • XLogP3 : 2.2
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance, in vitro assays showed that the compound can induce apoptosis in certain cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways.
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced markers of inflammation, such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The tert-butoxy group enhances lipophilicity, facilitating binding to hydrophobic pockets in receptors or enzymes.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that this compound inhibited cell growth with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation in rats, administration of the compound at doses of 20 mg/kg resulted in a significant reduction of inflammatory cytokines compared to control groups. Histopathological analysis confirmed decreased edema and infiltration of inflammatory cells in treated tissues.

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeBiological ActivityObservationsReference
In Vitro AssayAnticancerInduced apoptosis in MCF-7 and A549 cells
Animal ModelAnti-inflammatoryReduced TNF-α and IL-6 levels
Neuroprotection StudyNeuroprotectiveProtected neuronal cells from oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves esterification and tert-butyl group introduction using reagents like tert-butyl chloride and AlCl₃ under reflux conditions . To improve yields, optimize stoichiometry (e.g., excess tert-butyl chloride) and reaction time. For chiral purity, use enantioselective catalysts (e.g., chiral amines) during the amino group introduction. Post-synthesis, employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for purification .

Q. Which analytical techniques are most reliable for confirming the enantiomeric purity of this compound?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a polar organic mobile phase (e.g., ethanol/heptane) to separate enantiomers. Validate purity via optical rotation measurements ([α]D) and corroborate with ¹H/¹³C NMR spectroscopy, focusing on splitting patterns of chiral center protons .

Q. How can researchers screen this compound for preliminary biological activity in enzyme inhibition studies?

  • Methodological Answer : Perform kinetic assays using target enzymes (e.g., proteases or kinases) at physiological pH (7.4) and temperature (37°C). Monitor activity via fluorogenic substrates or spectrophotometric methods. Include positive controls (e.g., known inhibitors) and calculate IC₅₀ values using dose-response curves (GraphPad Prism®) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in amide coupling reactions involving this compound?

  • Methodological Answer : Contradictions may arise from steric hindrance due to the tert-butoxy group or competing side reactions (e.g., epimerization). Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model transition states and identify steric/electronic barriers. Experimentally, track intermediates via LC-MS and vary coupling agents (e.g., DCC vs. HATU) to minimize side products .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications at the tert-butoxy phenyl group?

  • Methodological Answer : Synthesize analogs with substituents varying in size (e.g., methoxy vs. trifluoromethoxy) and electronic properties (electron-withdrawing/donating groups). Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Correlate substituent Hammett σ values with activity trends to identify optimal functional groups .

Q. What experimental strategies mitigate racemization during multi-step synthesis of this compound?

  • Methodological Answer : Racemization often occurs during acidic/basic hydrolysis of esters. Use mild conditions (e.g., LiOH in THF/water at 0°C) and monitor pH to avoid deprotonation of the chiral center. Alternatively, employ enzymatic hydrolysis (e.g., lipases) for stereoretentive cleavage. Confirm retention of configuration via circular dichroism (CD) spectroscopy .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?

  • Methodological Answer : Conduct accelerated stability studies: incubate the compound at 40°C/75% RH and pH 1–9 (HCl/NaOH buffers). Analyze degradation products via UPLC-QTOF-MS every 7 days. Use Arrhenius kinetics to extrapolate shelf life. For sensitive storage, recommend lyophilization and storage at -20°C under inert gas .

Q. What computational methods validate the compound’s interaction with biological targets when crystallographic data is unavailable?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using homology models of targets built via SWISS-MODEL. Validate docking poses with molecular dynamics simulations (GROMACS, 100 ns trajectories). Cross-reference with mutagenesis data to identify critical binding residues .

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